molecular formula C9H11N3O B054005 N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine CAS No. 122433-26-5

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine

Cat. No.: B054005
CAS No.: 122433-26-5
M. Wt: 177.2 g/mol
InChI Key: CHBCIFXFYJFXDC-UHFFFAOYSA-N
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Description

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C9H11N3O. It is derived from benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated to obtain 1-methylbenzimidazole. The final step involves the reaction of 1-methylbenzimidazole with hydroxylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-5,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCIFXFYJFXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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